molecular formula C6H6N2O4 B1594833 5-Methylorotic acid CAS No. 3993-73-5

5-Methylorotic acid

Cat. No. B1594833
CAS RN: 3993-73-5
M. Wt: 170.12 g/mol
InChI Key: UQBMFARVSOQVQE-UHFFFAOYSA-N
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Description

5-Methylorotic acid, also known as 5-MRO, is an organic acid with a wide range of applications in scientific research. It is commonly used as an intermediate in the synthesis of a variety of compounds, including drugs and other metabolites. In addition, it has been found to have a number of biochemical and physiological effects, making it a useful tool for researchers.

Scientific Research Applications

Stem Cell Proliferation

5-Methylorotic acid, a derivative of orotic acid, has been synthesized and evaluated for its potential as a stimulator of human mesenchymal stem cells . Some of the analogs exhibit a moderate to significant effect on the proliferation rate . This application is particularly relevant in the field of tissue engineering, where the osteogenic potential of these stem cells has been extensively exploited .

Drug Development

In medical research, 5-Methylorotic acid has been studied for its role in drug development. It has shown promising results in the treatment of various diseases, including cancer and autoimmune diseases.

Therapeutic Agent

Clinical trials have shown the potential of 5-Methylorotic acid as a therapeutic agent. It has been found to have minimal side effects, making it a promising candidate for further research and development.

Biosynthesis of Pyrimidine

Orotic acid, from which 5-Methylorotic acid is derived, is an intermediate in the biosynthesis of pyrimidine . Pyrimidine is an essential component of DNA and RNA, making this application crucial in the field of genetics .

Cardiac Output Enhancement

Orotic acid has been reported to enhance cardiac output and aid in the recovery from heart failure . This suggests that 5-Methylorotic acid may also have potential applications in cardiology .

Nutrient Absorption

Orotic acid may assist in the absorption of calcium, magnesium, and other essential nutrients . This implies that 5-Methylorotic acid could potentially be used to enhance nutrient absorption in the human body .

properties

IUPAC Name

5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-2-3(5(10)11)7-6(12)8-4(2)9/h1H3,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBMFARVSOQVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063257
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo-
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Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylorotic acid

CAS RN

3993-73-5
Record name 1,2,3,6-Tetrahydro-5-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=3993-73-5
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Record name Methylorotic acid
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Record name 5-Methylorotic acid
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Record name 5-Methylorotic acid
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Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo-
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Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo-
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Record name 1,2,3,6-tetrahydro-5-methyl-2,6-dioxopyrimidine-4-carboxylic acid
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Record name 5-METHYLOROTIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
E Sztumpf, D Shugar - Photochemistry and Photobiology, 1965 - Wiley Online Library
… By contrast 5-methylorotic acid methyl ester in liquid medium is radiation resistant at short … The dimers of orotic acid, 3-methylorotic acid, 5-methylorotic acid and orotidine have been …
Number of citations: 26 onlinelibrary.wiley.com
M Atkinson - 1967 - search.proquest.com
… and was active towards trans-h;5-dihydro-5methylorotic acid hut not towards the cis-isomer. … and for the reduction of orotic acid with or without 5-methylorotic acid present do not entirely …
Number of citations: 4 search.proquest.com
PT Cheng, V Hornby, W Wong-Ng… - … Section B: Structural …, 1976 - scripts.iucr.org
… Although 5-methylorotic acid (III) forms a photo- dimer on UV irradiation, by comparison with … The dimer was prepared from frozen aqueous solu- tions of 5-methylorotic acid (Sigma …
Number of citations: 4 scripts.iucr.org
P Volpe, A Giuditta - Journal of Neurochemistry, 1967 - Wiley Online Library
MATERIALS AND METHODS The purification and method of assay of reduced NAD (P) dehydrogenase from ox brain have been described (GIUDITTA and STRECKBR, 1961). The first …
Number of citations: 2 onlinelibrary.wiley.com
R Lisewski, KL Wierzchowski - Photochemistry and …, 1970 - Wiley Online Library
Photodimerization of a number of 2,4‐diketopyrimidines including thymine, 1 ‐methylthymine, 3‐methylthymine, 1,3‐dimethylthymine, orotic and 5‐methylorotic acids was studied in the …
Number of citations: 29 onlinelibrary.wiley.com
RB Silverman, MP Groziak - Journal of the American Chemical …, 1982 - ACS Publications
… A solution of 5-methylorotic acid (10.2 g, 60 mmol) and NaOH (12.0 g, 300 mmol) in 250 mL of H20 was cooled to 5 C and treatedwith dimethyl sulfate (23 mL, 240 mmol). The mixture …
Number of citations: 90 pubs.acs.org
E Kulikowska, B Hingerty, W Saenger… - … für Naturforschung C, 1976 - degruyter.com
… It should be recalled that whereas orotic acid itself undergoes photodimerization to a cyclobutane dimer in high yield3, via a triplet state 4’5, 5-methylorotic acid is highly resistant to ir …
Number of citations: 1 www.degruyter.com
CP Huber, GI Birnbaum, ML Post… - Canadian Journal of …, 1978 - cdnsciencepub.com
… (Both photodimers were prepared by irradiation of frozen aqueous solutions of 5-methylorotic acid, and then converted to the particular salts.) It seems possible that the different dinler …
Number of citations: 3 cdnsciencepub.com
CO Doudney, FL Haas - Nature, 1959 - nature.com
WE suggested recently that nucleic acid precursors, altered in vivo by ultra-violet light, are involved as chemical intermediates in the induction of mutation 1 . We have since reported that…
Number of citations: 14 www.nature.com
JL Dahl, JL Way, RE Parks Jr - Journal of Biological Chemistry, 1959 - Elsevier
In 1957 Heidelberger el al.(1) described a new class of pyrimidine antimetabolites in which a fluorine atom replaced the hydrogen on position 5 of the pyrimidine ring. Of these, 5-…
Number of citations: 63 www.sciencedirect.com

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